Enabling Orthogonal Periphery Variation: The 9-Boc Protecting Group Uniquely Permits Systematic sEH SAR Exploration
The 9-Boc protection in tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is functionally non-negotiable for the 'orthogonal periphery group variation' strategy described by Lukin et al. [1]. Using this Boc-protected intermediate, the authors synthesized an SAR-probing library of 22 urea derivatives by sequentially deprotecting and functionalizing the piperidine nitrogen while the 4-amine remained available for urea formation. In contrast, starting from the unprotected 1-oxa-9-azaspiro[5.5]undecan-4-amine would yield only non-selective bis-functionalized products, collapsing the entire SAR logic. The strategy delivered a 4-order-of-magnitude potency range across the library, with the optimal compound (+)-22 achieving an sEH IC₅₀ of 4.99 ± 0.18 nM [1].
| Evidence Dimension | Synthetic versatility: number of selectively addressable functionalization sites |
|---|---|
| Target Compound Data | 2 orthogonally addressable sites (4-NH₂ and 9-NBoc, sequentially deprotectable) |
| Comparator Or Baseline | Unprotected 1-oxa-9-azaspiro[5.5]undecan-4-amine: 1 addressable site (both amines reactive simultaneously); Regioisomeric tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate: incorrect regiochemistry for sEH SAR |
| Quantified Difference | The Boc-protected intermediate enabled generation of a 22-compound SAR library with IC₅₀ values spanning from >10,000 nM to 4.99 nM; the unprotected analog would yield inseparable mixtures under identical conditions |
| Conditions | Multi-step solution-phase synthesis; Boc deprotection with TFA/CH₂Cl₂; urea formation with substituted isocyanates; sEH biochemical assay using recombinant human sEH C-terminal domain |
Why This Matters
Procuring the Boc-protected intermediate is the only documented path to reproducing the published sEH SAR library and accessing the clinical lead compound (+)-22.
- [1] Lukin, A., Kramer, J., Hartmann, M., Weizel, L., Hernandez-Olmos, V., Falahati, K., ... & Krasavin, M. (2018). Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorganic Chemistry, 80, 655-667. View Source
